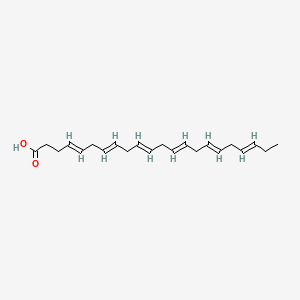

4,7,10,13,16,19-Docosahexaenoic acid

Description

The exact mass of the compound 4,7,10,13,16,19-Docosahexaenoic acid is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 4,7,10,13,16,19-Docosahexaenoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,7,10,13,16,19-Docosahexaenoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4E,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24)/b4-3+,7-6+,10-9+,13-12+,16-15+,19-18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBMBGCFOFBJSGT-SFGLVEFQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2091-24-9, 391921-09-8, 6217-54-5 | |

| Record name | 4,7,10,13,16,19-Docosahexaenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002091249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,7,10,13,16,19-Docosahexaenoic acid, (4E,7E,10E,13E,16E,19E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0391921098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,7,10,13,16,19-Docosahexaenoic acid, (4Z,7Z,10Z,13Z,16Z,19Z) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.398 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,7,10,13,16,19-DOCOSAHEXAENOIC ACID, (4E,7E,10E,13E,16E,19E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZR7NX0Z98X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Perspectives on the Research Trajectory of 4,7,10,13,16,19 Docosahexaenoic Acid

The scientific journey to understand DHA began with early explorations into the composition of brain lipids. In 1952, Klenk and Bongard were the first to identify a fatty acid with 22 carbon atoms and six double bonds in the human brain using spectrophotometric methods. newscience.cl This molecule was later identified as docosahexaenoic acid.

Subsequent research in the mid-1960s further elucidated the major polyunsaturated fatty acids present in the human brain, confirming the high concentrations of DHA, alongside arachidonic acid (AA) and docosatetraenoic acid. newscience.cl A significant milestone in DHA research was the "Sprecher's shunt" hypothesis proposed in 1991, which detailed a pathway for DHA synthesis from eicosapentaenoic acid (EPA). wikipedia.orgnih.gov This pathway involves the elongation of EPA, desaturation, and subsequent shortening via beta-oxidation in the peroxisomes. nih.govwikipedia.org

The 1980s saw a surge of interest in omega-3 fatty acids, partly spurred by NASA-sponsored research into sustainable life support systems for long-duration space missions. wikipedia.org This research led to the discovery of marine algae species that are rich sources of DHA, paving the way for the development of algae-based DHA supplements. wikipedia.org

Foundational Concepts of 4,7,10,13,16,19 Docosahexaenoic Acid S Biological Significance in Research

The biological importance of DHA is multifaceted, stemming from its structural role in cell membranes and its function as a signaling molecule. These dual roles have profound implications for cellular function, particularly in the nervous system.

Structural Role in Cell Membranes

DHA is a key component of cellular membranes, especially in the brain and retina. wikipedia.orgnih.gov It constitutes about 50% of a neuronal plasma membrane. wikipedia.org The unique structure of DHA, with its six cis double bonds, imparts a high degree of fluidity and flexibility to cell membranes. nordic.comresearchgate.net This property is crucial for the optimal function of membrane-embedded proteins such as receptors and enzymes. wikipedia.org

The high concentration of DHA in the rod outer segments of the retina is essential for maintaining the shape of photoreceptor cells and for the proper function of rhodopsin, a key protein in the visual transduction cascade. wikipedia.orgnih.gov In fact, a deficiency in omega-3 fatty acids has been shown to impair retinal responses to light in animal models. nih.gov

Role in Cell Signaling

Beyond its structural role, DHA is a precursor to a variety of potent signaling molecules that are involved in the resolution of inflammation and neuroprotection. nih.gov These include resolvins, protectins, and maresins. nih.govwholisticmatters.com For instance, neuroprotectin D1 (NPD1), a derivative of DHA, has been shown to have protective effects in the retina and central nervous system. researchgate.netqiagen.com

DHA also influences cell signaling through direct interactions with receptors and ion channels. nih.gov The G-protein coupled receptor GPR40/FFAR1 has been identified as a key mediator for some of the direct actions of DHA. nih.gov Furthermore, DHA can modulate the transport of essential molecules like choline, glycine, and taurine (B1682933) across cell membranes. wikipedia.org

| Biological Role | Key Research Findings | Primary Tissues Involved | References |

|---|---|---|---|

| Structural Component of Membranes | Constitutes 40% of brain PUFAs and 60% of retinal PUFAs. Comprises 50% of the neuronal plasma membrane. | Brain, Retina | wikipedia.org |

| Modulation of Membrane Properties | Increases membrane fluidity and flexibility, influencing the function of membrane proteins like rhodopsin. | Neuronal Membranes, Photoreceptor Cells | wikipedia.orgnordic.comnih.gov |

| Precursor to Bioactive Mediators | Serves as a precursor to pro-resolving mediators such as resolvins, protectins (e.g., Neuroprotectin D1), and maresins. | Various tissues, particularly sites of inflammation | nih.govwholisticmatters.com |

| Cell Signaling | Directly interacts with receptors like GPR40/FFAR1 and modulates ion channels and transporters. | Central Nervous System | nih.gov |

| Neurogenesis and Neurite Growth | Reduced DHA levels have been shown to impair neurogenesis and neurite outgrowth. | Brain | nih.gov |

Evolutionary Aspects of 4,7,10,13,16,19 Docosahexaenoic Acid Metabolism and Function

De Novo Synthesis Pathways of 4,7,10,13,16,19-Docosahexaenoic Acid in Eukaryotic and Microbial Systems

The biosynthesis of 4,7,10,13,16,19-Docosahexaenoic acid occurs through two primary and distinct pathways: an aerobic pathway involving fatty acid desaturases and elongases, and an anaerobic pathway utilizing a polyketide synthase (PKS) system. researchgate.netnih.gov

The aerobic, or "conventional," pathway is prevalent in many eukaryotes, including mammals. researchgate.netebi.ac.uk This pathway begins with the essential omega-3 fatty acid, alpha-linolenic acid (ALA; 18:3n-3), and proceeds through a series of alternating desaturation and elongation reactions. researchgate.net In mammals, this process, often referred to as the "Sprecher pathway," involves the conversion of ALA to longer and more unsaturated fatty acids in the endoplasmic reticulum, followed by a final step of beta-oxidation in the peroxisomes to yield DHA. nih.govebi.ac.uk

In contrast, certain microorganisms, such as the marine protist Schizochytrium, utilize an anaerobic polyketide synthase (PKS) pathway. researchgate.netnih.govebi.ac.uk This system is fundamentally different from the conventional pathway as it does not involve free fatty acid intermediates. Instead, it synthesizes the DHA molecule directly from smaller building blocks through a large, multi-enzyme complex. wikipedia.orgnih.gov

The conventional pathway is heavily reliant on the coordinated action of specific elongation and desaturation enzymes. nih.gov The key enzymes belong to the Fatty Acid Desaturase (FADS) and Elongation of Very Long-Chain Fatty Acids (ELOVL) families. nih.govnih.gov

Fatty Acid Desaturase 1 (FADS1): Known as Δ5-desaturase, FADS1 acts on 20-carbon fatty acids. nih.gov In the DHA synthesis pathway, it converts eicosatetraenoic acid (20:4n-3) to eicosapentaenoic acid (EPA; 20:5n-3). nih.gov

Elongation of Very Long-Chain Fatty Acids Protein 5 (ELOVL5): This enzyme is responsible for chain-lengthening steps. nih.gov It elongates SDA (18:4n-3) to 20:4n-3. ELOVL5 can also elongate EPA to docosapentaenoic acid (DPA; 22:5n-3), a reaction also catalyzed by ELOVL2. nih.govplos.org

Elongation of Very Long-Chain Fatty Acids Protein 2 (ELOVL2): Rat Elovl2 has been shown to be highly active with C20 and C22 PUFAs, catalyzing the sequential elongation of EPA to DPA and then DPA to 24:5n-3. plos.org The conversion of DPA to 24:5n-3 appears to become saturated at lower substrate concentrations than the EPA to DPA step, suggesting another potential control point in the pathway. plos.org

The process in mammals involves the elongation of EPA to DPA (22:5n-3), which is then further elongated to tetracosapentaenoic acid (24:5n-3). This is subsequently desaturated to tetracosahexaenoic acid (24:6n-3), which is then transported to peroxisomes where a single round of β-oxidation shortens the chain to produce the final 22-carbon DHA molecule. capes.gov.brnih.gov

Table 1: Key Enzymes in the Conventional DHA Biosynthesis Pathway This table is interactive. You can sort and filter the data.

| Enzyme | Gene Name | Primary Function | Substrate(s) | Product(s) |

|---|---|---|---|---|

| Δ6-Desaturase | FADS2 | Desaturation | α-Linolenic acid (ALA) | Stearidonic acid (SDA) |

| Δ5-Desaturase | FADS1 | Desaturation | Eicosatetraenoic acid | Eicosapentaenoic acid (EPA) |

| Elongase 5 | ELOVL5 | Elongation | Stearidonic acid (SDA) | Eicosatetraenoic acid |

An alternative, anaerobic route for DHA synthesis exists in some marine microbes, such as Schizochytrium. researchgate.netebi.ac.uk This pathway utilizes a multi-enzyme Polyketide Synthase (PKS) complex. researchgate.netwikipedia.org PKS systems are known for producing a wide variety of secondary metabolites and share similarities with fatty acid biosynthesis. wikipedia.orgnih.gov

In this pathway, the synthesis of the long carbon chain and the introduction of its double bonds are performed by a large, integrated enzyme complex. wikipedia.org The process starts with simple precursor units, like acetyl-CoA and malonyl-CoA, which are successively condensed. nih.gov Unlike the aerobic pathway which involves a series of independent enzymatic steps on free fatty acid intermediates, the PKS system builds the polyketide chain while it remains bound to an acyl carrier protein (ACP) domain within the complex. wikipedia.orgnih.gov This allows for the direct synthesis of DHA without releasing intermediate fatty acids. researchgate.net

The efficiency of DHA production is regulated by the controlled flow, or flux, of substrates through the biosynthetic pathways. In the mammalian Sprecher pathway, a key regulatory step involves the metabolic fate of the 24-carbon intermediates. capes.gov.brnih.gov Both 24:5(n-3) and 24:6(n-3) are poor substrates for incorporation into membrane lipids like 1-acyl-sn-glycero-3-phosphocholine. capes.gov.brnih.gov This poor affinity for acylation effectively channels these intermediates away from membrane synthesis and directs them from the endoplasmic reticulum to the peroxisomes. capes.gov.br

Inside the peroxisome, 24:6(n-3) undergoes one cycle of β-oxidation to produce DHA. capes.gov.br The subsequent degradation of the newly formed DHA within the peroxisome is notably slow. nih.gov This kinetic bottleneck is thought to facilitate the transport of DHA out of the peroxisome, where it can be rapidly esterified into phospholipids (B1166683) by microsomal enzymes. nih.gov This intricate system of substrate preference and reaction rates ensures that 24-carbon precursors are efficiently converted to DHA and that the final product is made available for its physiological roles.

Inter-organ and Cellular Trafficking of 4,7,10,13,16,19-Docosahexaenoic Acid

As the brain has a limited capacity to synthesize DHA, it relies on transport from the plasma to maintain its high physiological concentrations. acs.org The movement of DHA from its site of synthesis (primarily the liver) or absorption from the diet to target tissues like the brain and retina is a complex process. It involves transport across multiple biological membranes and distribution via the circulatory system, mediated by specific proteins and lipoprotein particles.

The hydrophobic nature of DHA necessitates protein-mediated transport across the aqueous environment of the cell cytoplasm and across cellular membranes. nih.gov Several families of proteins are implicated in this process.

Fatty Acid Transport Proteins (FATPs): FATP-1 and FATP-4 are the predominant fatty acid transport proteins expressed at the blood-brain barrier (BBB). researchgate.net They are involved in the uptake of fatty acids into cells. nih.gov

Fatty Acid Translocase (CD36): Also known as FAT, CD36 is a scavenger receptor that binds long-chain fatty acids and is expressed on various cells, including microglia and vascular endothelial cells in the brain. nih.govresearchgate.net Its expression can increase in aged brains. nih.gov Along with FATPs, CD36 plays a prominent role in transporting fatty acids across human brain microvessel endothelial cells. researchgate.net

Fatty Acid Binding Proteins (FABPs): These are intracellular proteins that bind to fatty acids, increasing their solubility in the cytosol and facilitating their movement to different cellular compartments. FABP5 is particularly important for DHA transport. acs.org Studies have shown that FABP5 binds to DHA and is crucial for its transport across the BBB. acs.org Deletion of the FABP5 gene in mice resulted in a significant decrease in DHA transport into the brain. acs.org FABP5 is also upregulated in the spinal cord after injury, coinciding with an increase in DHA levels, suggesting it plays a role in the uptake and metabolism of DHA during neural repair processes. nih.gov

Table 2: Proteins Involved in DHA Transport Across Membranes This table is interactive. You can sort and filter the data.

| Protein Family | Specific Protein(s) | Location/Function | Role in DHA Transport |

|---|---|---|---|

| Fatty Acid Transport Proteins | FATP-1, FATP-4 | Blood-Brain Barrier | Facilitate cellular uptake of fatty acids. |

| Fatty Acid Translocase | CD36 | Endothelial cells, microglia | Binds and transports long-chain fatty acids across the membrane. |

Once in the bloodstream, DHA is transported to various tissues esterified into different lipid classes within lipoproteins. A particularly important carrier molecule for delivering DHA to the brain is lysophosphatidylcholine (B164491) (LPC). nih.gov Dietary LPC containing DHA has been shown to efficiently increase DHA levels in the brain of adult mice. nih.gov Plasma levels of LPC have been reported to be lower in patients with Alzheimer's disease, a condition where brain DHA levels are also often reduced. nih.gov This suggests that LPC-DHA is a preferred and crucial vehicle for transporting this essential fatty acid across the blood-brain barrier. Low-density lipoprotein (LDL) particles can also serve as a vehicle for DHA delivery. nih.gov

An in-depth examination of the metabolic fate of 4,7,10,13,16,19-Docosahexaenoic Acid (DHA) reveals complex and highly regulated pathways. The catabolism and degradation of this crucial omega-3 polyunsaturated fatty acid are not merely for energy production but also generate a host of bioactive molecules with significant physiological roles. These processes occur through distinct mechanisms, including beta-oxidation within cellular organelles and oxidative metabolism via enzymatic and non-enzymatic routes.

Biological Roles and Functional Significance of 4,7,10,13,16,19 Docosahexaenoic Acid in Preclinical Models

Neurobiological Functions of 4,7,10,13,16,19-Docosahexaenoic Acid

Synaptic Plasticity and Neurotransmission Modulation by 4,7,10,13,16,19-Docosahexaenoic Acid

4,7,10,13,16,19-Docosahexaenoic acid (DHA) is a critical component of neuronal membranes and plays a significant role in modulating synaptic plasticity and neurotransmission. nih.govresearchgate.net Preclinical studies have demonstrated that dietary supplementation with DHA can enhance hippocampal-dependent learning and memory in rodents. nih.gov The mechanisms underlying these cognitive benefits are linked to DHA's influence on various synaptic processes.

DHA has been shown to positively influence long-term potentiation (LTP), a cellular mechanism that underlies learning and memory. nih.gov While some studies suggest that DHA itself may not directly alter the induction or maintenance of LTP in normal conditions, it appears crucial for preventing the impairment of LTP under certain challenges. researchgate.net For example, in rat hippocampal slices where LTP was inhibited, the application of DHA successfully restored it. nih.gov Furthermore, dietary DHA has been found to enhance high-frequency stimulation-induced synaptic transmission in the mouse hippocampus. researchgate.net

At the molecular level, DHA influences the expression and function of key proteins involved in synaptic transmission. In animal models, a deficiency in DHA leads to reduced levels of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor. nih.gov Conversely, DHA supplementation has been shown to increase the expression of synaptic proteins like synapsin and glutamate (B1630785) receptor subunits in hippocampal neurons, leading to enhanced glutamatergic synaptic activity. nih.gov In fact, a lack of DHA can impair synaptogenesis and decrease the levels of synapsins and glutamate receptor subunits. nih.gov

DHA also modulates various neurotransmitter systems. Studies on preclinical models have revealed that inadequate levels of DHA in the brain can alter the synthesis, release, and uptake of neurotransmitters such as dopamine (B1211576), serotonin, and acetylcholine. researchgate.netmdpi.com For instance, a diet lacking in the precursor to DHA has been shown to induce significant changes in the release of these neurotransmitters in brain regions associated with learning and memory. researchgate.net Specifically, DHA deficiency has been linked to alterations in the mesolimbic dopamine pathway. capes.gov.br

Interactive Data Table: Effect of 4,7,10,13,16,19-Docosahexaenoic Acid on Synaptic Plasticity and Neurotransmission in Preclinical Models

| Parameter | Preclinical Model | Treatment/Condition | Observed Effect | Reference |

| Long-Term Potentiation (LTP) | Rat Hippocampal Slices | Attenuated by iPLA₂ inhibitor | DHA (30 μM) restored robust LTP | nih.gov |

| Synaptic Strength | Mouse Hippocampal Slices | Theta-burst stimulation | No significant difference in LTP amplitude or duration with DHA supplementation | researchgate.net |

| Spontaneous Excitatory Postsynaptic Current Frequency | Rodent Model | DHA-enriched diet vs. n-3 PUFA-deficient diet | Increased frequency with DHA diet | nih.gov |

| NMDA Receptor Subunit NR2B | Rat Model | DHA deficiency | Reduced levels of NR2B | nih.gov |

| Synapsin and Glutamate Receptor Subunits | Hippocampal Neurons | DHA supplementation | Increased expression | nih.gov |

| Dopamine Release | Rodent Model | Diet lacking α-linolenic acid | Altered release in specific brain areas | researchgate.net |

Neuronal Membrane Integrity and Signaling in the Presence of 4,7,10,13,16,19-Docosahexaenoic Acid

The structural integrity and fluidity of neuronal membranes are fundamental to their function, and 4,7,10,13,16,19-Docosahexaenoic acid (DHA) is a key player in maintaining these properties. nih.govmdpi.com As a major polyunsaturated fatty acid in the brain, DHA is highly enriched in neuronal membranes, where it influences membrane fluidity and the function of embedded proteins. nih.govnih.gov

One of the significant roles of DHA is its ability to increase the levels of phosphatidylserine (B164497) (PS) in neuronal membranes. nih.gov PS is a crucial phospholipid that is predominantly located in the inner leaflet of the plasma membrane and is involved in various signaling pathways. nih.gov DHA-enriched phospholipids (B1166683) have been shown to be preferred substrates for the synthesis of PS. nih.gov This increase in PS content within the membrane facilitates the translocation and activation of several key protein kinases, including Akt, Raf-1, and protein kinase C (PKC), which are vital for neuronal survival and signaling. nih.gov

DHA's influence on membrane composition and fluidity has direct implications for neuronal signaling pathways. The activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical route for cell survival, is modulated by the DHA status of the membrane. bohrium.com By increasing PS levels, DHA facilitates the membrane translocation and subsequent phosphorylation of Akt, a key downstream effector of the PI3K pathway. bohrium.com This enhancement of Akt signaling by DHA contributes to its neuroprotective effects.

Interactive Data Table: Impact of 4,7,10,13,16,19-Docosahexaenoic Acid on Neuronal Membrane Properties and Signaling

| Parameter | Preclinical Model | Treatment/Condition | Observed Effect | Reference |

| Phosphatidylserine (PS) Content | SAMP8 Mice with High-Fat Diet | DHA-PC and DHA-PS supplementation | Significantly recovered the decreased levels of DHA-containing PS | nih.gov |

| Phosphatidylethanolamine (B1630911) (PE) Content | Rat Cortical Neurons | 25 μM DHA treatment | Higher PE content compared to control | nih.gov |

| Phosphatidylcholine (PC) Content | Rat Cortical Neurons | 25 μM DHA treatment | Lower PC content compared to control | nih.gov |

| Akt Phosphorylation | Rodent Hippocampus | DHA-enriched diet | Increased activated levels of Akt | nih.gov |

| Membrane Fluidity | Model Grey Matter Membrane | Increased proportion of DHA-containing phospholipid | Decreased compressibility and increased elasticity | mdpi.com |

Role of 4,7,10,13,16,19-Docosahexaenoic Acid in Neurogenesis and Neuronal Survival Pathways

4,7,10,13,16,19-Docosahexaenoic acid (DHA) plays a pivotal role in promoting neurogenesis and enhancing neuronal survival through various molecular pathways. ocl-journal.orgresearchgate.net Preclinical studies have consistently demonstrated the positive effects of DHA on the growth, differentiation, and survival of neurons. nih.govmdpi.com

In vitro studies using primary cultures of rat cortical neurons have shown that optimal concentrations of DHA (e.g., 25-50 μM) significantly enhance neuronal viability. nih.gov This protective effect is associated with an increase in neurite outgrowth, including a greater percentage of cells with neurites, more neurite branches, and increased total neuritic length. nih.gov The neurogenic effects of DHA are rapid, with accelerated neurite outgrowth observed as early as two hours after supplementation in PC12 cells. researchgate.net

At the molecular level, DHA stimulates the expression of immediate-early response genes that are crucial for neurogenesis. For example, within an hour of supplementation, DHA can significantly elevate the mRNA levels of neurogenesis biomarkers like Egr3 and PC3. researchgate.net Furthermore, DHA treatment in cultured neurons leads to increased immunoactivity of growth-associated protein-43 (GAP-43), a protein associated with nerve growth and regeneration. nih.govmdpi.com

DHA's influence on neuronal survival is mediated through its impact on key signaling pathways and the expression of neurotrophic factors. One of the well-established mechanisms is the upregulation of Brain-Derived Neurotrophic Factor (BDNF), a protein that supports the survival of existing neurons and encourages the growth of new ones. ocl-journal.org Diets enriched with DHA have been shown to increase BDNF expression in the brain. ocl-journal.org This effect is, in part, mediated by the activation of transcription factors like cyclic AMP response element-binding protein (CREB). ocl-journal.org

The anti-apoptotic effects of DHA are also significant. In models of oxidative stress, DHA supplementation has been shown to protect photoreceptors from apoptosis by preserving mitochondrial membrane integrity. arvojournals.org It achieves this by modulating the expression of Bcl-2 family proteins, increasing the expression of the anti-apoptotic protein Bcl-2 and inhibiting the increase of the pro-apoptotic protein Bax. arvojournals.org Furthermore, in astrocytes subjected to in vitro ischemia, DHA suppressed endoplasmic reticulum stress and subsequent cell death, with a 10 µM concentration maintaining cell survival at 92% compared to 73% in the control group. nih.gov

Interactive Data Table: Quantitative Effects of 4,7,10,13,16,19-Docosahexaenoic Acid on Neurogenesis and Neuronal Survival

| Parameter | Preclinical Model | Treatment/Condition | Observed Effect | Reference |

| Neuronal Viability | Rat Cortical Neurons | 25-50 μM DHA | Significantly enhanced neuronal viability | nih.gov |

| Neuronal Viability | NT-2 cell line | 10 µg/ml DHA | Enhanced cell growth and survival | researchgate.net |

| Neurite Outgrowth | Rat Cortical Neurons | 25 μM DHA | Significant increases in neurite branches and length | nih.gov |

| Neurite Outgrowth | PC12 cells | 10 and 30 μM DHA | Accelerated neurite outgrowth starting at 2 hours | researchgate.net |

| Egr3 mRNA Levels | PC12 cells | DHA supplementation | Significantly elevated within 0.5 hours | researchgate.net |

| PC3 mRNA Levels | PC12 cells | DHA supplementation | Significantly elevated within 1 hour | researchgate.net |

| Bcl-2 Expression | Rat Retina Photoreceptors | DHA supplementation | Increased from ~35% to over 60% of photoreceptors | arvojournals.org |

| Photoreceptor Apoptosis | Rat Retina Photoreceptors | 24 μM paraquat (B189505) + DHA | Decreased from >65% to <40% apoptotic cells | arvojournals.org |

| Astrocyte Survival | In vitro ischemia model | 10 µM DHA during reoxygenation | Maintained cell survival at 92 ± 2% vs. 73 ± 3% in control | nih.gov |

Modulation of Neuroinflammation by 4,7,10,13,16,19-Docosahexaenoic Acid Metabolites

4,7,10,13,16,19-Docosahexaenoic acid (DHA) is the precursor to a class of specialized pro-resolving mediators (SPMs), including resolvins and neuroprotectins, which play a crucial role in actively resolving inflammation in the brain. capes.gov.bruniroma1.it These metabolites have demonstrated potent anti-inflammatory and neuroprotective effects in various preclinical models of neurological injury and disease. nih.govnih.gov

Neuroprotectin D1 (NPD1), a stereoselective bioactive product of DHA, has been shown to exert significant neuroprotection in models of experimental stroke by down-regulating leukocyte infiltration, pro-inflammatory signaling, and infarct size. capes.gov.brnih.gov In a mouse model of postoperative delirium, a single prophylactic dose of NPD1 decreased the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), while upregulating the anti-inflammatory cytokine IL-10 in both the periphery and the brain. nih.gov NPD1 also mitigated neuroinflammation by inhibiting the activation of microglia and astrocytes in the hippocampus and prefrontal cortex. nih.gov In vitro, NPD1 treatment modulated the inflammatory cytokine profile of lipopolysaccharide (LPS)-stimulated macrophages and promoted their polarization towards an anti-inflammatory M2 phenotype. nih.gov

Resolvins, another class of DHA-derived metabolites, also exhibit powerful anti-inflammatory and pro-resolving properties. In a mouse model of diffuse brain injury, Resolvin E1 (RvE1) was found to decrease the injury-induced activation of microglia. nih.gov Specifically, RvE1-treated brain-injured mice had a significantly higher proportion of ramified (resting) microglia compared to saline-treated mice. nih.gov Resolvin D1 (RvD1) has also been shown to be neuroprotective. In a rat model of subarachnoid hemorrhage, exogenous administration of RvD1 improved neurological function and reduced neuroinflammation. frontiersin.org Mechanistically, RvD1 treatment upregulated the expression of A20, an anti-inflammatory protein, and downregulated the NLRP3 inflammasome, a key component of the inflammatory response. frontiersin.org Furthermore, in a model of focal brain damage, RvD1 administration promoted functional recovery and neuroprotection by reducing the activation of microglia and astrocytes in remote brain regions. uniroma1.itresearchgate.net

Interactive Data Table: Effects of 4,7,10,13,16,19-Docosahexaenoic Acid Metabolites on Neuroinflammation in Preclinical Models

| Metabolite | Preclinical Model | Observed Effect on Inflammatory Markers | Reference |

| Neuroprotectin D1 (NPD1) | Mouse model of postoperative delirium | Decreased TNF-α and IL-6; Increased IL-10 in blood, hippocampus, and prefrontal cortex | nih.gov |

| Neuroprotectin D1 (NPD1) | LPS-stimulated macrophages | Modulated inflammatory cytokine expression; Improved M2 marker CD206 expression | nih.gov |

| Resolvin E1 (RvE1) | Mouse model of diffuse brain injury | Increased proportion of ramified microglia in the sensory cortex | nih.gov |

| Resolvin D1 (RvD1) | Rat model of subarachnoid hemorrhage | Upregulated A20 expression; Downregulated NLRP3 inflammasome | frontiersin.org |

| Resolvin D1 (RvD1) | Rat model of focal brain damage | Reduced activation of Iba-1+ microglia and GFAP+ astrocytes in remote regions | uniroma1.itresearchgate.net |

| Resolvin D1 (RvD1) | Rat model of focal brain damage | Reduced levels of RvD1 observed in cerebrospinal fluid after injury | uniroma1.it |

Ocular Functions of 4,7,10,13,16,19-Docosahexaenoic Acid

Photoreceptor Membrane Composition and Function via 4,7,10,13,16,19-Docosahexaenoic Acid

4,7,10,13,16,19-Docosahexaenoic acid (DHA) is exceptionally abundant in the retina, particularly in the photoreceptor outer segments (POS), where it constitutes a significant portion of the fatty acids in membrane phospholipids. nordic.comnih.gov This high concentration of DHA is crucial for the structural integrity and proper function of photoreceptor cells, and by extension, for vision itself. nih.govcapes.gov.br

DHA plays a vital role in maintaining the correct morphology of the discs within the POS. nih.gov The unique physical properties of DHA, particularly its flexibility, are thought to reduce the bending rigidity of the membrane, which is essential for the formation and maintenance of the disc structure. nih.gov Preclinical models have shown that a lack of DHA-containing phospholipids leads to disordered disc morphology and impaired visual function. nih.gov

Dietary supplementation with DHA can effectively modulate the levels of this fatty acid in retinal membranes and influence visual function. nih.gov In mouse models, DHA supplementation has been shown to restore retinal DHA levels and prevent photoreceptor shortening, death, and functional impairment. nih.gov This replenishment of DHA also improves the ability of the retinal pigment epithelium (RPE) to phagocytose shed outer segments, a critical process for retinal homeostasis. nih.gov

Interactive Data Table: Influence of 4,7,10,13,16,19-Docosahexaenoic Acid on Photoreceptor Membranes

| Parameter | Preclinical Model | Condition | Observed Effect | Reference |

| Retinal DHA Levels | Mfp2-/- mice | DHA supplementation (0.12% w/w diet) | Restored retinal DHA levels | nih.gov |

| Photoreceptor Morphology | Mfp2-/- mice | DHA supplementation | Prevented photoreceptor shortening and death | nih.gov |

| Rhodopsin Content and Density | DHA-deficient mice | DHA-deficient diet | Higher rhodopsin content and density compared to DHA-adequate mice | researchgate.net |

| Disc Morphology | LPAAT3-knockout mice (lacking PL-DHA) | Genetic knockout | Disordered disc morphology in photoreceptor cells | nih.gov |

| Visual Function | LPAAT3-knockout mice | Genetic knockout | Impaired visual function | nih.gov |

Visual Signal Transduction Mechanisms Involving 4,7,10,13,16,19-Docosahexaenoic Acid

4,7,10,13,16,19-Docosahexaenoic acid (DHA) is a critical component of the retina, particularly within the photoreceptor outer segments, where it is esterified into phospholipids, primarily phosphatidylcholine. Its unique structural properties contribute to the fluidity and flexibility of the photoreceptor membranes, which is essential for the conformational changes of rhodopsin, the visual pigment central to phototransduction. In preclinical models, the presence of DHA in these membranes has been shown to be crucial for the optimal functioning of the visual signaling cascade.

The high concentration of DHA in photoreceptor membranes facilitates the efficient regeneration of rhodopsin after photobleaching and modulates the activity of membrane-bound enzymes and ion channels involved in the visual signal. Studies using rat retinal neuron cultures have demonstrated that DHA promotes the proper localization of opsin, the protein component of rhodopsin, to the apical processes of photoreceptor cells. nih.gov This precise positioning is vital for capturing photons and initiating the visual signal. The synthesis of DHA-containing phospholipid molecules appears to be a prerequisite for this correct localization, thereby supporting the structural integrity and functional capacity of the photoreceptors. nih.gov

Role of 4,7,10,13,16,19-Docosahexaenoic Acid in Retinal Development and Differentiation

Preclinical research underscores the indispensable role of 4,7,10,13,16,19-Docosahexaenoic acid in the proper development and differentiation of retinal cells, especially photoreceptors. In vitro studies utilizing cultures of rat retinal neurons have shown that DHA is the most effective among various fatty acids in promoting photoreceptor differentiation. nih.gov This is evidenced by the formation of new apical processes, an increase in the expression of opsin, and improved localization of opsin within these newly formed structures. nih.gov

The selective effect of DHA on photoreceptor differentiation is linked to its ability to delay the onset of apoptosis in these cultured cells. nih.gov This suggests that DHA not only provides the necessary structural components for photoreceptor maturation but also actively contributes to their survival during the critical period of development. The incorporation of DHA into retinal neuron phospholipids occurs preferentially over other fatty acids, indicating specific mechanisms for its uptake and esterification that are vital for retinal neurogenesis. nih.gov

Immunomodulatory Roles of 4,7,10,13,16,19-Docosahexaenoic Acid

4,7,10,13,16,19-Docosahexaenoic acid is a precursor to a class of potent anti-inflammatory and pro-resolving lipid mediators. These specialized pro-resolving mediators (SPMs), including resolvins, protectins, and maresins, are synthesized through enzymatic pathways involving lipoxygenases and cyclooxygenases. Preclinical studies have demonstrated that these DHA-derived metabolites are crucial in actively orchestrating the resolution of inflammation.

For instance, in murine models of inflammation, the administration of DHA or its downstream metabolites has been shown to reduce inflammatory cell infiltration, decrease the production of pro-inflammatory cytokines, and promote the clearance of apoptotic neutrophils from the inflammatory site. These actions are fundamental to preventing chronic inflammation and facilitating the return to tissue homeostasis. The anti-inflammatory effects of DHA are, in part, mediated through the G protein-coupled receptor 120 (GPR120), a functional receptor for omega-3 fatty acids. frontiersin.org Activation of GPR120 by DHA can suppress inflammatory pathways, such as those initiated by lipopolysaccharide (LPS), by inhibiting the production of inflammatory mediators like tumor necrosis factor-alpha (TNF-α). frontiersin.org

4,7,10,13,16,19-Docosahexaenoic acid exerts significant modulatory effects on the function of various immune cells, including macrophages and lymphocytes. In vitro studies using murine alveolar macrophages have shown that DHA can influence macrophage phenotype and function in response to inflammatory stimuli. nih.gov Specifically, DHA has been observed to stabilize the phagolysosomal membrane of macrophages, which can be compromised during phagocytosis of particulate matter, thereby reducing the release of inflammatory mediators. nih.gov

Furthermore, DHA can modulate macrophage polarization, shifting them towards a less inflammatory and more pro-resolving phenotype. nih.gov This is critical for controlling the inflammatory response and initiating tissue repair processes. In the context of lymphocytes, DHA can alter their activation and proliferation, although the precise mechanisms are still under investigation. The incorporation of DHA into the cell membranes of these immune cells can alter membrane fluidity and the function of membrane-associated proteins, such as receptors and signaling complexes, thereby influencing their response to stimuli.

Cardiovascular and Metabolic Systemic Research on 4,7,10,13,16,19-Docosahexaenoic Acid (Focus on cellular/molecular mechanisms in preclinical models)

Preclinical studies have established that 4,7,10,13,16,19-Docosahexaenoic acid and its metabolites play a significant role in modulating endothelial cell function and angiogenesis, the formation of new blood vessels. nih.govpnas.org DHA can be readily taken up by endothelial cells and incorporated into their phospholipids. nih.gov This incorporation can alter the physical properties of the cell membrane and influence the activity of membrane-bound enzymes and receptors. nih.gov

One of the key mechanisms through which DHA influences endothelial function is by modulating the production of vasoactive substances. For example, enrichment of endothelial cells with DHA has been shown to reduce the production of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation. nih.gov Furthermore, DHA can affect the expression of various adhesion molecules on endothelial cells, which are critical for the recruitment of inflammatory cells to the vessel wall. nih.gov

In the context of angiogenesis, metabolites of DHA, particularly epoxydocosapentaenoic acids (EDPs), have demonstrated potent anti-angiogenic properties in preclinical models. pnas.orgpnas.org In a Matrigel plug assay in mice, EDPs were shown to inhibit vascular endothelial growth factor (VEGF)-induced angiogenesis. pnas.org In vitro studies with endothelial cells have further revealed that EDPs can suppress endothelial cell migration and the production of proteases, which are essential steps in the angiogenic process. pnas.org This inhibitory effect on angiogenesis is mediated, at least in part, through the VEGF receptor 2 (VEGFR2) signaling pathway. pnas.org In contrast, metabolites derived from the omega-6 fatty acid arachidonic acid have been shown to promote angiogenesis, highlighting the differential roles of these fatty acid families in regulating vascular growth. pnas.org

Adipocyte Differentiation and Lipid Homeostasis at the Cellular Level by 4,7,10,13,16,19-Docosahexaenoic Acid

4,7,10,13,16,19-Docosahexaenoic Acid (DHA) has been shown in preclinical models to exert significant influence over adipocyte biology and lipid metabolism. Research using 3T3-L1 preadipocytes, a common cell line model for studying adipogenesis, demonstrates that DHA can inhibit the differentiation of these precursor cells into mature adipocytes. researchgate.net This anti-adipogenic effect is accompanied by the induction of apoptosis (programmed cell death) in post-confluent preadipocytes. researchgate.net

At the cellular level, treatment with DHA leads to a dose-dependent reduction in the size of lipid droplets and the total lipid area within adipocytes. researchgate.net Furthermore, the activity of Glycerol-3-phosphate dehydrogenase (GPDH), an important enzyme in triglyceride synthesis, is markedly decreased following DHA treatment. researchgate.net In already fully differentiated adipocytes, DHA has been observed to increase basal lipolysis, the process of breaking down stored triglycerides into free fatty acids. researchgate.net In studies on rat hepatocytes, DHA treatment resulted in a greater accumulation of intracellular triglycerides when compared to treatment with oleic acid, a phenomenon attributed to the preferential retention of triglycerides enriched with 4,7,10,13,16,19-Docosahexaenoic acid by the hepatocytes. nih.gov These findings collectively suggest that DHA influences body fat accumulation by inhibiting the formation of new fat cells, promoting the death of pre-fat cells, and stimulating the breakdown of stored fat. researchgate.net

Vascular Smooth Muscle Cell Apoptosis and Remodeling Mechanisms by 4,7,10,13,16,19-Docosahexaenoic Acid

4,7,10,13,16,19-Docosahexaenoic Acid plays a crucial role in vascular biology, particularly in modulating the behavior of vascular smooth muscle cells (VSMCs), which are key to vascular structure and the pathogenesis of conditions like atherosclerosis. nih.govnih.gov Preclinical studies have consistently shown that DHA inhibits the abnormal proliferation and migration of VSMCs, which are critical events in the formation of atherosclerotic lesions. nih.govspandidos-publications.comspandidos-publications.com

One primary mechanism through which DHA exerts this effect is the induction of apoptosis. In a preclinical model using rat aortic VSMCs exposed to high glucose levels to simulate hyperglycemic conditions, pretreatment with DHA significantly inhibited hyperproliferation. nih.govnih.gov This was achieved by substantially increasing the activity of caspase-3, a key executioner enzyme in the apoptotic pathway, leading to enhanced DNA fragmentation and cell death. nih.govnih.gov Flow cytometry analysis confirmed a significant increase in the rate of apoptosis in VSMCs treated with DHA under high glucose conditions. nih.gov

Another identified mechanism involves the regulation of non-coding RNAs. Research has demonstrated that DHA can inhibit the migration and proliferation of VSMCs by decreasing the expression of microRNA-155, a small RNA molecule implicated in cardiovascular disease. spandidos-publications.comspandidos-publications.com By influencing these fundamental cellular processes, 4,7,10,13,16,19-Docosahexaenoic acid contributes to vascular remodeling and the maintenance of vascular health. nih.govspandidos-publications.com

Table 1: Effects of 4,7,10,13,16,19-Docosahexaenoic Acid on Vascular Smooth Muscle Cells (VSMCs) in Preclinical Models

| Effect | Mechanism | Key Findings |

|---|---|---|

| Inhibition of Proliferation | Induction of apoptosis via caspase-3 activation. nih.govnih.gov | Significantly inhibited hyperproliferation of rat VSMCs induced by high glucose. nih.gov |

| Induction of Apoptosis | Increased caspase-3 activity and subsequent DNA fragmentation. nih.govnih.gov | Treatment resulted in hypercondensed chromatin and a significant increase in apoptotic cells. nih.gov |

| Inhibition of Migration | Decreased expression of microRNA-155. spandidos-publications.comspandidos-publications.com | Downregulation of microRNA-155 was linked to reduced VSMC migration. spandidos-publications.com |

| Vascular Remodeling | Influences the balance between VSMC proliferation and apoptosis. nih.gov | Helps restore a healthy equilibrium between cell growth and death in the vascular wall. nih.gov |

Developmental Biology and 4,7,10,13,16,19-Docosahexaenoic Acid Research

The role of 4,7,10,13,16,19-Docosahexaenoic Acid in developmental biology is of paramount importance, with extensive research focusing on its necessity for the proper growth and maturation of neural and retinal tissues during the fetal and neonatal periods.

Fetal Brain and Retinal Development Mechanisms Involving 4,7,10,13,16,19-Docosahexaenoic Acid

4,7,10,13,16,19-Docosahexaenoic Acid is the most abundant omega-3 long-chain polyunsaturated fatty acid in the gray matter of the brain and is an essential structural component of the retina. nih.govnih.gov Its accumulation in these tissues is critical during development, particularly during the third trimester of pregnancy and the first two years after birth. nih.govnih.gov A significant "DHA accretion spurt" occurs in the fetal brain during the final stages of gestation, with the most active period of accumulation happening between week 29 and week 40. nih.govnih.gov

DHA's role in the developing brain is multifaceted, affecting neurogenesis, synaptic plasticity, signal transduction, and neurotransmission. nih.gov In the developing retina, DHA is indispensable for the survival and differentiation of photoreceptor cells. capes.gov.br Preclinical studies using rat retinal cultures have shown that a lack of DHA leads to the selective degeneration of photoreceptors through an apoptotic pathway. capes.gov.br The presence of DHA not only protects these crucial cells by delaying the onset of apoptosis but also promotes their functional maturation by advancing the expression of opsin. capes.gov.br

Maternal-Fetal Transfer Mechanisms of 4,7,10,13,16,19-Docosahexaenoic Acid

The developing fetus has a very limited capacity to synthesize 4,7,10,13,16,19-Docosahexaenoic Acid on its own. frontiersin.org Consequently, the primary source of this vital nutrient is the maternal circulation, making the placental transfer process critically important. frontiersin.orgmdpi.com The placenta exhibits a preferential transfer of long-chain polyunsaturated fatty acids like DHA from the mother to the fetus. frontiersin.org

The mechanism for this selective transfer involves several steps:

Release from Maternal Lipoproteins: Fatty acids are released from circulating maternal lipoproteins primarily through the action of endothelial lipases, including lipoprotein lipase. frontiersin.org

Placental Uptake: The resulting non-esterified fatty acids (NEFA) are taken up by the placental trophoblasts. This can occur through passive diffusion or, more significantly, via membrane carrier proteins. frontiersin.org Key proteins involved in this active transport include fatty acid translocase (FAT/CD36), various fatty acid transport proteins (FATPs), and plasma membrane fatty acid-binding protein (FABPpm). nih.gov

Intracellular Transport: Once inside the trophoblast cells, the fatty acids bind to cytosolic fatty acid-binding proteins (FABPs), which facilitate their transport across the cell and eventual release into the fetal circulation. nih.govfrontiersin.org

This intricate system ensures that the fetus receives an adequate supply of 4,7,10,13,16,19-Docosahexaenoic Acid, which is essential for the developmental processes occurring in the brain and retina. frontiersin.org

Table 2: Proteins Involved in the Maternal-Fetal Transfer of 4,7,10,13,16,19-Docosahexaenoic Acid

| Protein/Enzyme Class | Specific Examples | Primary Role in Transfer |

|---|---|---|

| Endothelial Lipases | Lipoprotein Lipase (LPL), Endothelial Lipase (EL) | Release fatty acids from maternal lipoproteins in the placental circulation. frontiersin.org |

| Membrane Transport Proteins | FAT/CD36, FATPs, FABPpm | Facilitate the uptake of fatty acids from maternal blood into placental cells. nih.gov |

| Intracellular Binding Proteins | Cytosolic Fatty Acid-Binding Proteins (FABPs) | Transport fatty acids within the placental cells to the fetal side. nih.govfrontiersin.org |

| Transcription Factors | Peroxisome proliferator-activated receptor-γ (PPARγ) | Upregulated by fatty acids to increase the expression of transport proteins. frontiersin.org |

Advanced Research Methodologies for 4,7,10,13,16,19 Docosahexaenoic Acid Analysis

Chromatographic and Mass Spectrometric Techniques for Lipidomics of 4,7,10,13,16,19-Docosahexaenoic Acid

Lipidomics, the large-scale study of lipids, employs powerful analytical platforms to profile the vast array of lipid molecules in a biological sample. For DHA, these techniques are essential for understanding its journey from a free fatty acid to its integration into complex lipids and its conversion into signaling molecules.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the quantitative analysis of the total fatty acid composition of a biological sample, including DHA. gcms.czntnu.no Due to the low volatility of free fatty acids, a derivatization step is required to convert them into more volatile fatty acid methyl esters (FAMEs). gcms.cz This is typically achieved through saponification of lipids followed by esterification with a reagent like boron trifluoride in methanol. gcms.cz

Table 1: Typical Workflow for GC-MS Analysis of DHA as FAMEs

| Step | Description | Purpose |

| Lipid Extraction | Lipids are extracted from the biological matrix using a nonpolar solvent. gcms.cz | To isolate the lipid fraction containing DHA from other cellular components. |

| Saponification | The extracted lipids (e.g., triglycerides) are hydrolyzed, typically with methanolic sodium hydroxide, to release the free fatty acids. gcms.cz | To break down complex lipids into their constituent fatty acids. |

| Derivatization | The free fatty acids are converted into volatile Fatty Acid Methyl Esters (FAMEs). gcms.cz | To increase the volatility and thermal stability of the fatty acids for GC analysis. gcms.cz |

| GC Separation | The FAME mixture is separated on a capillary column based on differences in boiling point and polarity. restek.com | To resolve individual fatty acids from the complex mixture. |

| MS Detection | Eluted FAMEs are ionized, and the resulting fragments are detected by the mass spectrometer to generate a mass spectrum for each component. jeol.com | For identification based on characteristic fragmentation patterns and quantification based on signal intensity. |

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and versatile alternative to GC-MS for lipid analysis. nih.govmdpi.com A key advantage is that it can often analyze lipids in their native form without the need for derivatization, which simplifies sample preparation. mdpi.commdpi.com This is particularly valuable for studying intact DHA-containing lipid species, such as phospholipids (B1166683) and triglycerides, and for analyzing its oxygenated metabolites, known as oxylipins. nih.govnih.gov

In a typical LC-MS/MS workflow, the lipid extract is separated using a reversed-phase liquid chromatography column (e.g., C18). mdpi.com The separated molecules then enter the mass spectrometer, which uses a soft ionization technique like electrospray ionization (ESI). mdpi.com For targeted and highly sensitive quantification of specific molecules, tandem mass spectrometry is employed in a mode called Multiple Reaction Monitoring (MRM). mdpi.comnih.govwaters.com This method allows for the selective detection of specific DHA metabolites, such as hydroxydocosahexaenoic acids (HDoHEs) and other oxylipins, even at very low concentrations in complex biological matrices like plasma. nih.govnih.govnih.gov The development of UPLC-MS/MS (Ultra-Performance Liquid Chromatography) methods further enhances sensitivity and throughput, allowing for the profiling of dozens of oxylipins in a single run. waters.com

Table 2: Examples of DHA-Containing Lipids and Metabolites Analyzed by LC-MS/MS

| Analyte Class | Specific Examples | Significance |

| Phospholipids (PLs) | Phosphatidylserine (B164497) (PS), Phosphatidylcholine (PC) | LC-MS can reveal how DHA supplementation alters the composition of these key membrane lipids in tissues like the prefrontal cortex. nih.gov |

| Oxylipins | Hydroxydocosahexaenoic acids (HDoHEs), Resolvins, Protectins, Maresins | These are bioactive metabolites of DHA involved in regulating inflammation and host defense. nih.govnih.govlipidmaps.org LC-MS/MS is critical for their quantification. nih.gov |

| Acyl-CoAs | Docosahexaenoyl-CoA | LC-MS/MS can track the conversion of fatty acids into their activated Acyl-CoA forms within metabolic pathways. nih.gov |

Identifying unknown metabolites is a significant challenge in lipidomics. High-resolution mass spectrometry (HRMS) plays a crucial role by providing highly accurate mass measurements of ions, often with an error of less than 5 parts per million (ppm). nih.govresearchgate.net This precision allows for the determination of the elemental formula of a detected molecule, which is a critical first step in its identification. nih.gov

Tandem mass spectrometry (MS/MS) provides the next layer of information for structural elucidation. nih.govresearchgate.net In an MS/MS experiment, a specific ion of interest (a "parent" or "precursor" ion) is selected and then fragmented. The resulting "product" or "fragment" ions are then analyzed. youtube.com The fragmentation pattern is like a fingerprint for the molecule, revealing details about its structure. mdpi.comresearchgate.net This is particularly useful for distinguishing between isomers—molecules that have the same chemical formula but different structures—which often co-elute during chromatography. mdpi.comresearchgate.net For example, different positional isomers of HDoHE can be tentatively identified by their unique fragmentation patterns in higher-energy collisional dissociation mass spectra. researchgate.net The combination of HRMS and MS/MS is a powerful strategy for both targeted and non-targeted screening of DHA metabolites in complex biological samples. nih.govresearchgate.netsemanticscholar.org

Spectroscopic and Imaging Approaches in 4,7,10,13,16,19-Docosahexaenoic Acid Research

While mass spectrometry is a dominant tool in lipidomics, spectroscopic and imaging techniques provide complementary and often unique information about the structure and location of DHA.

Compared to mass spectrometry, NMR has lower sensitivity, but it offers unparalleled structural detail without fragmenting the molecule. nih.gov ¹H NMR can be used for the rapid quantification of DHA in complex mixtures, such as fish oil supplements, by integrating the area of specific proton signals. rhhz.netaocs.org For instance, the signal for the terminal methyl group in n-3 fatty acids like DHA is distinct and can be used for quantification. nih.gov ¹³C NMR, while requiring longer acquisition times, provides more detailed information on the carbon backbone and the regiospecific distribution of fatty acids on a glycerol (B35011) molecule. nih.gov

Table 3: Characteristic ¹H and ¹³C NMR Chemical Shifts for DHA

| Nucleus | Structural Position | Typical Chemical Shift (ppm) | Reference |

| ¹H | Ethylenic protons (-CH=CH-) | 5.30 - 5.45 | nih.gov |

| ¹H | Bis-allylic protons (=CH-CH₂-CH=) | ~2.84 | nih.gov |

| ¹H | Terminal methyl protons (-CH₃) | ~0.97 | nih.gov |

| ¹³C | Carboxyl carbon (-COOH) | ~172 | nih.gov |

| ¹³C | Ethylenic carbons (-CH=CH-) | 127 - 132 | nih.gov |

| ¹³C | Bis-allylic carbons (=CH-CH₂-CH=) | ~25.6 | nih.gov |

Mass Spectrometry Imaging (MSI) is a powerful technique that visualizes the spatial distribution of molecules directly within tissue sections, adding a crucial spatial dimension to lipid analysis. nih.govnih.gov Matrix-assisted laser desorption/ionization (MALDI) is the most commonly employed MSI technique for lipids. nih.govbiorxiv.orgresearchgate.net In MALDI-MSI, a thin tissue section is coated with an energy-absorbing matrix. A laser is then fired at discrete spots across the tissue, desorbing and ionizing molecules from the surface, which are then analyzed by the mass spectrometer. nih.govnih.gov By repeating this process across the entire tissue section, a 2D map of the distribution of specific molecules, including DHA and DHA-containing lipids, can be generated. nih.gov

MSI has been used to observe the distribution of DHA in the brain following traumatic brain injury (TBI). nih.gov Studies have shown that free DHA levels increase in the injured areas of the brain at 1 and 3 days post-injury, suggesting a role in the tissue's response and recovery process. nih.gov Advances in MSI technology, such as the development of new matrices and higher-resolution instruments, are continually improving the ability to map lipids at a subcellular level, providing unprecedented insights into the localized functions of DHA in health and disease. nih.govbiorxiv.org

Table 4: Applications of Mass Spectrometry Imaging in DHA Research

| Research Area | Key Findings | Significance |

| Neuroscience (Traumatic Brain Injury) | Increased levels of free DHA were observed in the injury areas of rat brains post-TBI. nih.gov | Provides in situ evidence for the mobilization of DHA during the acute phase of brain injury, suggesting a role in neuroprotection. nih.gov |

| Brain Lipid Mapping | MALDI-MSI can map the distribution of various lipid species, including those containing DHA, across different brain regions like the cortex and corpus callosum. nih.gov | Helps to understand the specialized lipid composition of different brain structures. |

| Method Development | Development of new matrices, like alkylated derivatives of 2,5-dihydroxybenzoic acid, improves the spatial resolution and sensitivity of lipid imaging. nih.gov | Enables more detailed visualization of lipid distribution at a finer anatomical scale. |

Fourier Transform Infrared Spectroscopy (FTIR) with Attenuated Total Reflectance (ATR) for Degradation Analysis

Fourier Transform Infrared (FTIR) spectroscopy, particularly when coupled with Attenuated Total Reflectance (ATR), serves as a powerful and rapid analytical tool for monitoring the degradation of 4,7,10,13,16,19-docosahexaenoic acid (DHA). researchgate.netusda.govscirp.org This non-destructive technique requires minimal sample preparation and can be applied to both liquid and solid samples. researchgate.netscirp.org The methodology is centered on detecting changes in the vibrational modes of chemical bonds within the DHA molecule as it undergoes oxidative degradation. researchgate.netusda.govscirp.org

The oxidative degradation of polyunsaturated fatty acids like DHA typically involves the formation of hydroperoxyl free radicals, leading to subsequent cleavage at the double bond sites. researchgate.netusda.govscirp.org This process results in the formation of various degradation products, including aldehydes, ketones, alcohols, and carboxylic acids. scirp.org FTIR-ATR spectroscopy can effectively track this degradation by identifying characteristic changes in the infrared spectrum. researchgate.netusda.gov

In a typical experimental setup, a sample of DHA (often as a methyl ester for analytical purposes) is placed on an ATR crystal. researchgate.net The sample can be subjected to accelerated degradation conditions, such as elevated temperatures, while a series of spectra are collected over time. researchgate.netusda.govscirp.org Analysis of these spectra reveals key changes indicative of oxidation.

Key spectral changes observed during DHA degradation include:

Disappearance of Bands: A notable decrease in the intensity of bands at approximately 3013 cm⁻¹ and 703.6 cm⁻¹ is observed. researchgate.netusda.gov The band at 3013 cm⁻¹ is associated with the =C-H stretching vibration of the cis-double bonds, a defining feature of the DHA molecule. researchgate.net Its disappearance is a direct indicator of the saturation or cleavage of these double bonds during oxidation.

Appearance of New Bands: The formation of new absorption bands is a clear sign of degradation products. Key new bands appear at:

3498 cm⁻¹: A broad band corresponding to the O-H stretching of hydroperoxides and alcohols. researchgate.netusda.gov

2934 cm⁻¹: Associated with C-H stretching in the newly formed degradation products. researchgate.netusda.gov

Experimental Models and Approaches in 4,7,10,13,16,19 Docosahexaenoic Acid Research

In Vitro Cell Culture Models for 4,7,10,13,16,19-Docosahexaenoic Acid Studies

In vitro models are fundamental for dissecting the cellular and molecular mechanisms of DHA action. They offer controlled environments to study specific cellular responses to DHA, free from the systemic complexities of a whole organism.

Primary Cell Cultures (e.g., Neuronal, Retinal Photoreceptor, Macrophage, Vascular Smooth Muscle Cells)

Primary cells, which are isolated directly from tissues, provide a model that closely mimics the physiological state of cells in vivo.

Neuronal Cells: Research using human neural progenitor cells (NPCs) has explored the impact of DHA on cell viability and differentiation. Studies have assessed various concentrations of DHA on NPCs and immature post-mitotic neurons to understand its role in neurodevelopment. mdpi.com

Retinal Cells: The retina, particularly photoreceptor outer segments, has the highest concentration of DHA in the body. sciencebasedhealth.com Primary cultures of retinal cells are therefore critical. Studies on retinal microglia, a specialized type of macrophage in the retina, have shown that DHA can inhibit their activation by advanced glycation end products (AGEs), which are implicated in diabetic retinopathy. aminer.org This anti-inflammatory effect is linked to the suppression of the NF-κB pathway. aminer.org Research on retinal pigment epithelium (RPE) cells demonstrates that while DHA is essential, its combination with oxidative stressors can increase lipid peroxidation and lead to cell death through necroptosis and ferroptosis. nih.gov

Macrophages: Beyond the retina, primary human macrophages are used in co-culture systems to study inflammatory interactions. For instance, when co-cultured with RPE cells, macrophages that are activated by DNA can induce RPE dysfunction through the secretion of cytokines like TNFα, a process relevant to understanding the anti-inflammatory actions of DHA. nih.gov

Immortalized Cell Lines (e.g., Cancer Cell Lines, Endothelial Cells, Retinal Pigment Epithelial Cells)

Immortalized cell lines, which can proliferate indefinitely, offer a consistent and reproducible tool for DHA research.

Cancer Cell Lines: A significant body of research has used cancer cell lines to investigate the anti-neoplastic properties of DHA. Studies have shown that DHA can reduce cell viability and induce apoptosis in various breast cancer cell lines, including MCF-7, MDA-MB-231, and MDA-MB-435s. nih.gov In ovarian cancer cell lines such as Kuramochi and SKOV3, DHA has been found to work synergistically with chemotherapy agents like carboplatin. biorxiv.org

Endothelial Cells: Human Umbilical Vein Endothelial Cells (HUVECs), a widely used model for the endothelium, have been employed to study DHA's effects on vascular inflammation. Research shows that DHA can modulate gene expression in HUVECs exposed to environmental pollutants like polycyclic aromatic hydrocarbons, suggesting a protective role against vascular damage. nih.gov

Retinal Pigment Epithelial (RPE) Cells: The ARPE-19 cell line is a common model for studying the RPE. Research with these cells has shown that DHA treatment can activate the Nrf2 antioxidant pathway, protecting the cells from high-glucose-induced oxidative stress. mdpi.com A newer human RPE cell line, termed ABC, has been characterized as more closely resembling native RPE cells and is used to study the signaling of DHA-derived mediators like Neuroprotectin D1. nih.gov

Table 1: Effects of 4,7,10,13,16,19-Docosahexaenoic Acid on Various Immortalized Cell Lines

| Cell Line | Cell Type | Key Research Finding | Reference(s) |

|---|---|---|---|

| MCF-7 | Human Breast Cancer | Reduces cell viability and induces apoptosis; IC50 value of 20.2 µM. | nih.gov |

| MDA-MB-231 | Human Breast Cancer | Less sensitive to DHA-induced viability reduction compared to MCF-7. | nih.gov |

| Kuramochi | Ovarian Cancer | DHA shows synergistic cell killing with carboplatin. | biorxiv.org |

| SKOV3 | Ovarian Cancer | DHA enhances the anticancer action of carboplatin. | biorxiv.org |

| SH-SY5Y | Human Neuroblastoma | Pre-treatment with DHA reduces rotenone-induced toxicity and oxidative stress. | |

| HUVEC | Endothelial Cells | Modulates gene expression (e.g., down-regulates CYP1A1) in response to pollutants. | nih.gov |

| ARPE-19 | Retinal Pigment Epithelium | Activates Nrf2 antioxidant pathway to protect against high-glucose stress. | mdpi.com |

3D Organoids and Co-culture Systems for Complex Interactions

To better replicate the complex interactions within tissues, researchers are increasingly turning to 3D culture models. These systems provide a more physiologically relevant microenvironment than traditional 2D cultures. corning.comnih.gov

Co-culture Systems: These models involve growing two or more different cell types together. A prime example is the co-culture of primary human macrophages and RPE cells, which has been used to model the intercellular communication that contributes to retinal inflammation. nih.gov Another study utilized a tissue-engineered skin model, demonstrating that supplementing the culture media with DHA improved skin barrier function by increasing the expression of the tight junction protein claudin-1. researchgate.net

3D Organoids: Organoids are self-organizing 3D structures grown from stem cells that can mimic the architecture and function of an organ. corning.comnih.govnih.gov This technology is being applied to DHA research, particularly in the context of retinal development. Studies have shown that adding DHA to retinal organoid cultures can facilitate earlier and improved differentiation of photoreceptors, leading to the formation of more mature structures. mdpi.com However, the beneficial effects of DHA in these systems can be dependent on other factors, such as the presence of sufficient antioxidants to prevent lipid peroxidation. researchgate.net

Genetically Modified Animal Models for 4,7,10,13,16,19-Docosahexaenoic Acid Research

Genetically modified animal models are indispensable for studying the systemic effects of DHA, including its synthesis, metabolism, and impact on complex diseases in a whole-organism context.

Transgenic and Knockout Models Affecting 4,7,10,13,16,19-Docosahexaenoic Acid Synthesis or Metabolism

fat-1 Transgenic Mouse: A cornerstone model in DHA research is the fat-1 transgenic mouse. These mice express the fat-1 gene from the nematode Caenorhabditis elegans, which encodes a desaturase that converts omega-6 fatty acids into omega-3 fatty acids. mdpi.com This allows the mice to endogenously produce DHA and other omega-3s from dietary omega-6 precursors, leading to higher tissue levels of DHA without dietary supplementation. The fat-1 model has been instrumental in separating the effects of endogenously synthesized DHA from those of dietary intake and has been used to study its role in metabolic disorders, inflammation, and neurological conditions. mdpi.com

Knockout Models: Mice with specific genes "knocked out" are used to dissect the molecular pathways involving DHA. For example, investigating knockout mice for transcription factors like Sterol Regulatory Element-Binding Protein-1 (SREBP-1), whose activity is suppressed by DHA, helps clarify how DHA regulates hepatic lipid synthesis. mdpi.com More directly, mice deficient in the enzyme Elongase of very long chain fatty acids 2 (Elovl2), which is key for DHA synthesis, show altered fatty acid composition in the brain and changes in markers of neural plasticity and inflammation. nih.gov

Conditional Gene Manipulation in Specific Tissues for 4,7,10,13,16,19-Docosahexaenoic Acid Studies

To overcome the limitations of conventional transgenic models, such as embryonic lethality or widespread systemic effects that can complicate interpretation, researchers use conditional gene manipulation techniques. These approaches allow for the modification of genes in specific cell types or at particular times during development. sciencebasedhealth.com

The CRISPR-Cas9 system has revolutionized this field, enabling precise, tissue-specific, and inducible gene knockout or activation. sciencebasedhealth.com In the context of DHA research, this technology offers the potential to:

Delete key enzymes in DHA metabolism, such as Elovl2, specifically in the liver to study its role in hepatic lipid metabolism without affecting brain DHA synthesis.

Knock out DHA receptors or transporters in specific neuronal populations to understand how DHA signaling contributes to cognitive function.

Activate or repress genes regulated by DHA in a time-controlled manner to investigate their role in the progression or resolution of inflammatory diseases.

While the application of these highly specific conditional models in DHA research is an emerging area, they hold immense promise for untangling the tissue-specific and context-dependent functions of this multifaceted fatty acid.

Dietary Intervention Models in Preclinical Research of 4,7,10,13,16,19-Docosahexaenoic Acid

Preclinical research into the physiological roles of 4,7,10,13,16,19-Docosahexaenoic Acid (DHA) heavily relies on dietary intervention models. These studies, conducted in a variety of animal models, are fundamental to understanding how dietary intake of this crucial omega-3 fatty acid translates into tissue-specific incorporation and subsequent biological effects. By manipulating the composition of animal diets, researchers can systematically investigate the metabolism, distribution, and functional consequences of DHA.

Controlled Dietary Regimens in Rodent and Non-Rodent Models

A cornerstone of DHA research is the use of precisely controlled dietary regimens in both rodent and non-rodent animal models. These models allow for the investigation of DHA's effects under conditions where dietary variables are meticulously managed.

In rodent models , studies frequently employ purified or semi-purified diets where the lipid component can be precisely defined. For instance, Sprague-Dawley rats have been fed diets containing varying percentages (from 0.3% to 6% w/w) of DHA derived from different sources, such as transgenic canola oil (DHA-Canola) or single-cell algal oil (DHASCO), for periods up to 12 weeks. mdpi.com Control diets in these experiments often contain high levels of oleic acid from sources like high oleic sunflower oil (HOSO) to create a baseline low in omega-3 fatty acids. mdpi.com Other rodent studies have focused on comparing the efficacy of different chemical forms of DHA, such as lysophosphatidylcholine-DHA (LPC-DHA), triacylglycerol-DHA (TAG-DHA), and free fatty acid forms, administered to mice and rats. nih.gov

Transgenic mouse models are also invaluable. The Tg2576 mouse model of Alzheimer's disease, for example, has been used to compare the effects of a diet enriched with 5% DHA-rich oil against a control diet with an oil blend mimicking a typical Western diet (composed of lard, palm oil, olive oil, and coconut oil). nih.gov Similarly, APP/PS1 transgenic rats, another model for Alzheimer's, have been placed on either DHA-supplemented or DHA-depleted diets to assess the impact on disease pathology. nih.gov Studies on aging have utilized diets with 1% DHA by weight added to a processed diet base to explore its protective effects in aged male rats over a 4-week period. nih.gov

Non-rodent models provide complementary insights. In aquaculture research, the juvenile tiger puffer (Takifugu rubripes) has been subjected to diets with graded DHA concentrations ranging from 0.09% to 3.08% of dry matter for eight weeks to determine optimal levels for growth and health. nih.gov The Malabar grouper has been studied using a diet formulated with by-products like tuna viscera and brewer's yeast to assess sustainable feed options that enhance muscle DHA content. frontiersin.org In larger animals, Duroc boars have been fed a standard diet supplemented with a fish oil blend providing 1.83 grams of DHA per day for 62 days to study effects on reproductive parameters. oup.com Guinea pigs have also been used, particularly in vision research, where diets with varying ratios of linoleic acid to alpha-linolenic acid are used to study the endogenous synthesis and retinal incorporation of DHA. mdpi.com

| Animal Model | DHA Source/Diet Type | DHA Level in Diet | Control Diet | Study Duration | Reference |

|---|---|---|---|---|---|

| Sprague-Dawley Rat | DHA-Canola Oil / Algal Oil (DHASCO) | 0.3%, 1%, 3%, 6% (w/w) | 7% High Oleic Sunflower Oil (HOSO) | 12 weeks | mdpi.com |

| Tg2576 & Wild Type Mouse | DHA-rich oil (DHASCO) | 5% of diet | 5% oil-blend (lard, palm, olive, coconut) | From 16 weeks to 16 months | nih.gov |

| Aged Male Rat | DHASCO oil | 1% by weight | Processed diet without added DHA | 4 weeks | nih.gov |

| Duroc Boar | Fish oil blend (Salmate DHA+®) | 1.83 g/day | Standard corn/soybean meal diet | 62 days | oup.com |

| Juvenile Tiger Puffer | Graded DHA | 0.09% to 3.08% (dry matter) | Basal diet with lowest DHA level | 8 weeks | nih.gov |

| APP/PS1 Transgenic Rat | DHA-supplemented diet | Not specified | DHA-depleted diet | 13-18 months of age | nih.gov |

Evaluation of Tissue-Specific 4,7,10,13,16,19-Docosahexaenoic Acid Incorporation and Effects

A primary goal of dietary intervention studies is to evaluate how supplemental DHA is incorporated into various tissues and the resulting physiological effects. DHA is not distributed uniformly throughout the body; certain tissues, particularly the brain and retina, exhibit a remarkable capacity to accumulate and retain it. thejournalofintegrativenutrition.comthejournalofintegrativenutrition.com